Heraclenin

Description

Historical Perspective of Natural Product Research and Discovery

The exploration of natural products for medicinal purposes dates back to ancient civilizations, with records from Mesopotamia in 2600 B.C. documenting the use of plant-derived oils for treating various ailments nih.gov. This historical foundation laid the groundwork for what would later become the field of natural product chemistry. The mid-20th century marked a "Golden Age of Antibiotics," during which major pharmaceutical industries heavily invested in natural product discovery programs, leading to the identification of numerous bioactive secondary metabolites from terrestrial and marine sources nih.govwikipedia.orgwikipedia.org. These programs yielded lead compounds for treating a wide array of conditions, including infections and cancer nih.gov.

Despite a shift in the 1990s towards high-throughput screening of synthetic chemical libraries, natural products have consistently demonstrated their value by providing unique structural diversity and serving as crucial scaffolds for drug development nih.govwikipedia.orgwikipedia.orgmycocentral.eu. Less than 10% of the world's biodiversity has been evaluated for biological activity, suggesting a vast untapped potential for novel natural lead compounds nih.gov. Modern advancements in genomics, bioinformatics, mass spectrometry, and other spectroscopic techniques are now driving new approaches to natural product discovery, including microbial genome mining wikipedia.orgwikipedia.org. Within this broader historical context, furanocoumarins, a class of compounds characterized by fused pyrone, benzene, and furan (B31954) rings, have been a subject of extensive study due to their notable phototoxic and medicinal properties nih.govuni.lu. The biosynthesis pathways of furanocoumarins were notably characterized between the 1960s and 1980s wikipedia.org.

Ethnobotanical Significance and Traditional Medicinal Applications of Heraclenin-Containing Flora

This compound is prominently found in plants belonging to the genus Heracleum, commonly known as hogweed or cow parsnip, which is part of the Apiaceae family fishersci.cawikipedia.orgnih.gov. Species within the Heracleum genus have a rich history of ethnobotanical use across various cultures. Traditionally, these plants have been employed not only as food additives, spices, and flavoring agents but also extensively in folk medicine fishersci.cawikipedia.org.

The traditional medicinal applications of Heracleum species are remarkably diverse, addressing a wide range of health concerns. They have been utilized for their anti-inflammatory, carminative, and digestive properties, as well as for treating conditions such as flatulence, stomachache, and epilepsy fishersci.cawikipedia.org. Furthermore, these plants have found traditional use as wound healing agents, antiseptics, antidiarrheals, tonics, pain killers, analgesics, and anticonvulsants fishersci.cawikipedia.org. Specifically, Heracleum candicans, a known source of this compound, is valued in the Indian system of medicine for its aphrodisiac and nerve tonic qualities, and for addressing dermal illnesses nih.gov. The widespread ethnobotanical uses and pharmacological properties of Heracleum species highlight their significant potential for applications in various industries, including food, cosmetics, perfumery, and pharmaceuticals fishersci.cawikipedia.org.

Overview of this compound as a Key Bioactive Furanocoumarin Compound

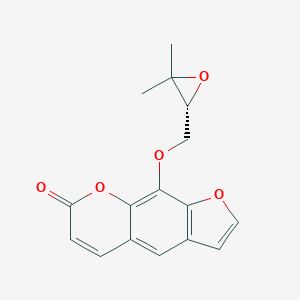

This compound is a natural furanocoumarin, classified specifically as a linear furanocoumarin ontosight.aithegoodscentscompany.comeasychem.org. Its molecular formula is C₁₆H₁₄O₅, with a molecular weight of 286.28 g/mol thegoodscentscompany.comfishersci.cathegoodscentscompany.com. The chemical structure of this compound is characterized as 9-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one, notably containing an epoxide ring thegoodscentscompany.comfishersci.ca.

As a key bioactive compound, this compound exhibits specific biological activities that contribute to the pharmacological profile of the plants it originates from. Research findings indicate that this compound significantly inhibits T cell receptor-mediated proliferation in human primary T cells by targeting the nuclear factor of activated T-cells (NFAT) ontosight.aieasychem.org. Furthermore, studies have shown that this compound induces DNA fragmentation at the G2/M phases of the cell cycle, a mechanism distinct from that of structurally similar furanocoumarins like imperatorin (B1671801), which induces DNA fragmentation at the G1/S phase thegoodscentscompany.com. The genus Heracleum, from which this compound is isolated, is known to possess a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticholinesterase, antioxidant, antiviral, cytotoxic, and anticarcinogenic properties fishersci.cawikipedia.org.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

9-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-16(2)11(21-16)8-19-15-13-10(5-6-18-13)7-9-3-4-12(17)20-14(9)15/h3-7,11H,8H2,1-2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJZWFCPUDPLME-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182990 | |

| Record name | Heraclenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2880-49-1 | |

| Record name | (+)-Heraclenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2880-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heraclenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002880491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heraclenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HERACLENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G71S84CX12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Botanical Sourcing and Advanced Isolation Methodologies for Heraclenin

Phytochemical Investigations of Heracleum Species as Primary Biological Sources

The genus Heracleum, belonging to the Apiaceae family, is a well-recognized source of furocoumarins, including Heraclenin researchgate.netcore.ac.uksemanticscholar.org. These plants are known for their diverse chemical profiles, which include essential oils and various furanocoumarins researchgate.net.

This compound has been identified as a furocoumarin present in Heracleum candicans researchgate.netsemanticscholar.org. Heracleum candicans is primarily found in the temperate forest regions of the Himalayas semanticscholar.org.

Heracleum sphondylium, commonly known as hogweed or common hogweed, is another prominent species within the genus known to contain furocoumarins wikipedia.orgnih.gov. It is native to a broad geographical range, encompassing most of Europe, western Asia, and northern Africa kew.orgwikipedia.orgcabidigitallibrary.org. This species thrives in diverse habitats, including meadows, forests, woodland clearings, and along riverbanks cabidigitallibrary.org.

Research indicates variability in the yields of compounds, including this compound, across different Heracleum species and their various plant parts nih.gov. For Heracleum candicans, specific quantification studies have reported this compound yields. For instance, a High-Performance Thin-Layer Chromatography (HPTLC) method quantified this compound in the roots of H. candicans in the range of 1.02% to 1.36% w/w researchgate.net.

The following table presents reported this compound yields in Heracleum candicans:

| Plant Species | Plant Part | This compound Yield (% w/w) | Reference |

| Heracleum candicans | Roots | 1.02 – 1.36 | researchgate.net |

Isolation of this compound from Other Genera: Ammi, Aegle, Ducrosia, and Decatropis

Beyond the Heracleum genus, this compound has been successfully isolated from other plant genera. Notably, it has been obtained from Ammi majus L. researchgate.net. Another significant source is the fruit pulp of Aegle marmelos Correa, commonly known as Bael researchgate.netresearchgate.netresearchgate.net. In one study, a standardized purification method yielded this compound microcrystals with 99% purity from Bael fruit, achieving a yield efficiency of 42% researchgate.net.

Information regarding the isolation of this compound from Ducrosia and Decatropis genera was not found in the provided search results.

Contemporary Chromatographic and Spectroscopic Approaches for this compound Purification and Characterization

The isolation and structural elucidation of this compound rely on a combination of advanced chromatographic and spectroscopic techniques, ensuring high purity and accurate identification.

The initial step in obtaining this compound involves efficient extraction from the plant matrix. Common extraction methods for Heracleum species include maceration with solvents such as dichloromethane (B109758) and methanol, often followed by stirring in an ultrasonic bath and subsequent vacuum evaporation nih.gov. Optimization of extraction parameters, including solvent ratio, extraction time, and temperature, is critical for maximizing the yield of bioactive components like this compound mdpi.com.

Following extraction, preparative separation protocols are employed to purify this compound. Silica gel column chromatography is a widely used technique for this purpose researchgate.netresearchgate.net. High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is instrumental in isolating high-value compounds in larger quantities iipseries.orgresearchgate.net. Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) are also utilized for the separation and determination of this compound, offering rapid and cost-effective analysis researchgate.netsemanticscholar.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy : Used to analyze the absorption of light in the UV-Vis range, providing information on conjugated systems and chromophores within the molecule researchgate.netnumberanalytics.commdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) : Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, enabling the determination of molecular weight and fragmentation patterns, crucial for structural identification researchgate.netmdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides highly detailed information about the chemical environment and connectivity of atoms within the molecule. This includes ¹H NMR and ¹³C NMR, as well as advanced 2D NMR techniques like COSY (Correlation Spectroscopy), which are essential for confirming the precise molecular identity and stereochemistry researchgate.netnumberanalytics.commdpi.comlabmanager.com.

Fourier-Transform Infrared (FT-IR) Spectroscopy : Detects the vibrational transitions of molecules, generating a unique "fingerprint" based on their functional groups, which is vital for confirming the presence of specific chemical bonds and functional moieties researchgate.netnumberanalytics.commdpi.comlabmanager.com.

X-ray Diffraction (XRD) Analysis : Used for determining the crystalline structure of this compound, providing precise details about its atomic arrangement in the solid state researchgate.net.

These spectroscopic approaches, often used in combination, provide comprehensive data necessary for the unambiguous structural confirmation of this compound.

Pharmacological and Diverse Biological Activity Profiling of Heraclenin

Investigation of Anti-inflammatory Efficacy and Mechanisms

Heraclenin, as a coumarin (B35378) derivative, contributes to the anti-inflammatory properties observed in various plant extracts. nih.govchem960.com Research has explored its efficacy in both cellular and in vivo models of inflammation, alongside efforts to elucidate the underlying molecular mechanisms.

This compound has been identified as a compound with anti-inflammatory activities. nih.govcdutcm.edu.cn While specific detailed data on this compound's direct impact on cellular inflammatory markers (e.g., cytokine inhibition, nitric oxide production) in isolated in vitro models are not extensively detailed for the pure compound in the provided search results, studies on extracts containing this compound offer insights. For instance, extracts from Heracleum moellendorffii roots (HM-R), which contain coumarins, have demonstrated significant inhibition of pro-inflammatory mediators and cytokines. These extracts dose-dependently blocked lipopolysaccharide (LPS)-induced nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in RAW264.7 cells. Furthermore, HM-R suppressed the mRNA expression of interleukin-1β (IL-1β) and interleukin-6 (IL-6) in LPS-stimulated RAW264.7 cells. uni.luwikipedia.org this compound itself has been evaluated for anti-inflammation activities using enzyme-linked immunosorbent assay (ELISA). wikidoc.org

This compound has shown notable anti-inflammatory efficacy in in vivo models. In a mouse model of inflammation induced by phorbol (B1677699) 12-myristate 13-acetate (TPA), this compound was found to reduce ear edema. nih.gov Specifically, this compound, at concentrations ranging from 0.1 to 1 mg/kg, demonstrated this effect. nih.gov Similarly, coumarins, including this compound, isolated from the aerial parts of Decatropis bicolor, exhibited anti-inflammatory activity against TPA-induced ear edema in mice. nih.gov

Table 1: In Vivo Anti-inflammatory Efficacy of this compound in TPA-Induced Ear Edema Model

| Compound | Dose (mg/kg) | Effect on Ear Edema (TPA-induced) | Reference |

| This compound | 0.1-1 | Reduces ear edema | nih.gov |

The anti-inflammatory effects of coumarins, the class of compounds to which this compound belongs, are often mediated through the modulation of key molecular pathways involved in inflammatory responses. These pathways include Toll-like receptors (TLR), the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, inflammasomes, mitogen-activated protein kinase (MAPK), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and the transforming growth factor beta/small mothers against decapentaplegic (TGF-β/SMAD) pathway, as well as Nrf2 signaling pathway.

More specifically, studies on Heracleum moellendorffii roots (HM-R) have indicated that their anti-inflammatory activity involves the inhibition of NF-κB and MAPK signaling pathways. HM-R dose-dependently inhibited the LPS-induced phosphorylation of ERK1/2, p38, and JNK, which are components of the MAPK pathway. uni.luwikipedia.org The inhibition of NF-κB activation, typically occurring through the phosphorylation and degradation of IκB-α and subsequent p65 nuclear translocation, is considered a major signaling mechanism associated with the inhibition of pro-inflammatory mediators. wikipedia.org While these specific mechanistic details are reported for an extract containing coumarins, they suggest the potential molecular targets for this compound's anti-inflammatory actions.

Anticoagulant Activity: Preclinical Assessment and Pharmacodynamic Properties

This compound has been identified as possessing anticoagulant activity. nih.govcdutcm.edu.cn Its effects on the coagulation cascade have been explored, primarily through in vitro and in vivo assessments of coagulation parameters.

The anticoagulant activity of this compound has been investigated using various coagulation assays. In one study, this compound's effect on plasma clotting time was assessed. When compared to tromexan (ethyl biscoumacetate), a known anticoagulant, this compound demonstrated an increase in plasma clotting time. ncats.io

Table 2: In Vitro Effect of this compound on Plasma Clotting Time

| Compound | Dose (mg/kg) | Change in Plasma Clotting Time | Reference |

| This compound | 120 | +35% | ncats.io |

| Tromexan | 50 | +35% | ncats.io |

This compound exhibits significant anticoagulant activity in in vivo models, specifically in rabbits. ncats.io The anticoagulant properties were evaluated by determining the prothrombin time (Quick's time) and coagulation valency. ncats.io

Following a single oral dose of this compound, the peak hypoprothrombinemic effect was observed within 24-48 hours, with a lag period of 12-18 hours. This effect persisted for 4 to 5 days. ncats.io The coagulation valency, a measure of coagulation activity, at the peak hypoprothrombinemic response was found to be 50%, 54%, and 50% for this compound doses of 30 mg/kg, 60 mg/kg, and 120 mg/kg, respectively. For comparison, tromexan at 50 mg/kg also achieved a 50% coagulation valency. ncats.io

In chronic administration studies in rabbits, an initial dose of 120 mg/kg of this compound reduced the coagulation valency to between 50-55 percent after 36 hours. Subsequent daily doses of 60 mg/kg were able to maintain the coagulation valency within the range of 50-60 percent. ncats.io

Table 3: In Vivo Anticoagulant Activity of this compound in Rabbits

| Property | This compound (120 mg/kg) | Tromexan (50 mg/kg) | Reference |

| Onset of action (Hypoprothrombinemic) | 12 hours | 24 hours | ncats.io |

| Peak action (Hypoprothrombinemic) | 24 hours | 48 hours | ncats.io |

| Coagulation Valency at peak action | 50% | 50% | ncats.io |

| Duration of action | 120 hours | 120 hours | ncats.io |

| Plasma clotting time increase | +30-35% | Not specified | ncats.io |

While the search results indicate that this compound affects prothrombin levels, direct in vivo data specifically on "thrombin time" for this compound was not found. However, thrombin time (TT) is a standard parameter used in assessing anticoagulant activity, particularly for direct thrombin inhibitors.

Broad-Spectrum Antimicrobial Potential

This compound exhibits notable activity against a range of pathogenic microorganisms, encompassing both bacterial and fungal strains, as well as parasitic models.

Antibacterial and Antifungal Activity Against Pathogenic Microorganisms

Studies have demonstrated that this compound possesses moderate antimicrobial properties. Its efficacy extends to several Gram-positive and Gram-negative bacteria, as well as various pathogenic fungi.

Antibacterial Activity: this compound has been shown to be active against Gram-positive bacteria such as Bacillus subtilis, Bacillus sphaericus, and Staphylococcus aureus wikidata.orguni.luuni.lu. For Gram-negative bacteria, it has exhibited activity against Pseudomonas aeruginosa, Escherichia coli, and Chromobacterium violaceum wikidata.orguni.luuni.lu. Additionally, this compound has demonstrated antimicrobial effects against Xanthomonas oryzae pv. Oryzae wikidata.org. In disc assays, this compound was used at a concentration of 100 µ g/disc to assess its activity uni.lu.

Antifungal Activity: The compound also displays antifungal effects against several pathogenic fungal strains. These include Aspergillus niger, Rhizopus oryzae, Aspergillus flavus, Candida albicans, and Saccharomyces cerevisiae wikidata.orguni.luuni.lu. Furthermore, activity against Colletotrichum lindemuthianum has been reported wikidata.org.

Table 1: Antimicrobial Activity Profile of this compound

| Microorganism Type | Specific Pathogens Tested | Activity | Reference |

| Bacteria | Bacillus subtilis | Active | wikidata.orguni.luuni.lu |

| (Gram-positive) | Bacillus sphaericus | Active | wikidata.orguni.luuni.lu |

| Staphylococcus aureus | Active | wikidata.orguni.luuni.lu | |

| Bacteria | Pseudomonas aeruginosa | Active | wikidata.orguni.luuni.lu |

| (Gram-negative) | Escherichia coli | Active | wikidata.orguni.luuni.lu |

| Chromobacterium violaceum | Active | wikidata.orguni.luuni.lu | |

| Xanthomonas oryzae pv. Oryzae | Active | wikidata.org | |

| Fungi | Aspergillus niger | Active | wikidata.orguni.luuni.lu |

| Rhizopus oryzae | Active | wikidata.orguni.luuni.lu | |

| Aspergillus flavus | Active | wikidata.orguni.luuni.lu | |

| Candida albicans | Active | wikidata.orguni.luuni.lu | |

| Saccharomyces cerevisiae | Active | wikidata.orguni.luuni.lu | |

| Colletotrichum lindemuthianum | Active | wikidata.org |

Antiplasmodial Effects and Efficacy in Parasitic Models

Beyond its antibacterial and antifungal properties, this compound exhibits significant antiplasmodial activity. It has been evaluated against strains of Plasmodium falciparum, the causative agent of malaria.

This compound, along with its microbial transformation product (-)-heraclenol (B11927913), has demonstrated significant antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum wikidata.orguni.luuni.lu. The parent compound, this compound, showed an IC50 value of 2.5 µg/ml, while (-)-heraclenol exhibited an IC50 of 6.0 µg/ml wikidata.orguni.lu. Another study reported IC50 values of 2.85 µg/ml for chloroquine-sensitive and 6 µg/ml for chloroquine-resistant P. falciparum strains uni.lu. Research indicates that the presence of the oxirane ring in this compound is beneficial for its antiplasmodial activity wikidata.orguni.luuni.lu.

Table 2: Antiplasmodial Activity of this compound and (-)-Heraclenol against Plasmodium falciparum

| Compound | Plasmodium falciparum Strain | IC50 (µg/ml) | Reference |

| This compound | Chloroquine-sensitive | 2.5 | wikidata.orguni.lu |

| Chloroquine-resistant | 2.5 | wikidata.orguni.lu | |

| Chloroquine-sensitive | 2.85 | uni.lu | |

| Chloroquine-resistant | 6 | uni.lu | |

| (-)-Heraclenol | Chloroquine-sensitive | 6.0 | wikidata.orguni.lu |

| Chloroquine-resistant | 6.0 | wikidata.orguni.lu |

Anticancer and Cytotoxic Mechanisms in Malignant Cell Lines

This compound has also been investigated for its potential anticancer properties, demonstrating cytotoxic effects and the ability to modulate key cellular processes in various malignant cell lines.

Inhibition of Malignant Cell Proliferation and Viability

This compound exhibits potent cytotoxicity and the ability to inhibit the proliferation of various malignant cell lines. It has been shown to significantly inhibit T cell receptor-mediated proliferation in human primary T cells in a concentration-dependent manner.

In the HeLa cervical cancer cell line, this compound demonstrated potent cytotoxicity with an IC50 value of 46.09 µg/ml nih.gov. Furthermore, this compound has been reported to exert antiproliferative effects on both sensitive (L5178Y PAR) and multidrug-resistant (L5178Y MDR) mouse T-lymphoma cells, with IC50 values for antiproliferation against these cell lines reported to be less than 60.58 µM. In melanoma cells (B16F10), this compound inhibited cell proliferation at concentrations ranging from 0.1 to 1.0 µM, particularly when combined with UVA irradiation.

Table 3: Inhibition of Malignant Cell Proliferation by this compound

| Cell Line/Type | Effect on Proliferation/Viability | IC50 (µg/ml or µM) | Reference |

| Human primary T cells | Inhibits T cell receptor-mediated proliferation | Concentration-dependent | |

| HeLa (cervical cancer) | Potent cytotoxicity | 46.09 µg/ml | nih.gov |

| L5178Y PAR (mouse T-lymphoma) | Antiproliferative effect | < 60.58 µM | |

| L5178Y MDR (mouse T-lymphoma) | Antiproliferative effect | < 60.58 µM | |

| B16F10 (melanoma cells) | Inhibited proliferation (with UVA) | 0.1-1.0 µM |

Induction of Programmed Cell Death (Apoptosis) Pathways

A key mechanism underlying this compound's anticancer activity is its ability to induce programmed cell death, or apoptosis, in malignant cells.

This compound has been shown to induce apoptosis in Jurkat leukemia cells uni.lu. In these cells, DNA fragmentation, a hallmark of apoptosis, was primarily observed at the G2/M phase of the cell cycle after 72 hours of treatment. This suggests that this compound may not induce apoptosis directly, but rather deregulates cell cycle progression, leading to cell cycle arrest and subsequent DNA fragmentation and apoptosis. This secondary apoptotic pathway is characteristic of agents that interfere with cell cycle progression. The involvement of an apoptotic pathway in arresting cancer cell growth has been noted.

Cell Cycle Progression Perturbation and Arrest Modalities

This compound significantly perturbs the cell cycle progression in malignant cells, leading to arrest at specific phases.

In HeLa cells, this compound induced cell cycle arrest nih.gov. Specifically, it caused an accumulation of cells in the G0/G1 phase (approximately 51.2%) and the S phase (30.2%), while resulting in a decrease in the percentage of cells in the G2-M phase nih.gov. In Jurkat leukemia cells, this compound was observed to arrest cells at the G2/M phase of the cell cycle after 48 hours of treatment. For melanoma cells (B16F10), this compound, particularly in combination with UVA irradiation, inhibited the cell cycle at the G2/M phase at concentrations of 0.1-1.0 µM. This G2/M arrest was suggested to be mediated by an increase in phospho-Chk1 and a decrease in phospho-cdc2.

Table 4: Cell Cycle Arrest Modalities Induced by this compound

| Cell Line | Phase of Arrest | Percentage/Concentration | Reference |

| HeLa (cervical cancer) | G0/G1 | ~51.2% | nih.gov |

| S | ~30.2% | nih.gov | |

| G2-M | Declined percentage | nih.gov | |

| Jurkat leukemia cells | G2/M | - | |

| B16F10 (melanoma cells) | G2/M | 0.1-1.0 µM (with UVA) |

Potential as a Chemotherapeutic Adjuvant

This compound has demonstrated a notable capacity to induce apoptosis in Jurkat leukemia cells researchgate.nettandfonline.combiocrick.comtargetmol.com. Studies have shown that this compound, along with imperatorin (B1671801) (a structurally related furanocoumarin), can trigger DNA fragmentation in Jurkat cells, with most fragmentation occurring at the G2/M phase of the cell cycle after 72 hours of treatment researchgate.nettandfonline.com. This ability to induce programmed cell death in cancerous cells suggests a potential role for this compound as a lead compound in the development of selective anti-cancer agents researchgate.net. While the term "chemotherapeutic adjuvant" typically refers to agents used alongside primary chemotherapy to enhance efficacy or reduce recurrence (e.g., trastuzumab in breast cancer isrctn.comnih.gov), this compound's observed pro-apoptotic activity aligns with mechanisms that could potentially complement conventional chemotherapies by targeting residual disease or enhancing therapeutic outcomes frontiersin.org. However, direct clinical evidence of this compound functioning as a chemotherapeutic adjuvant is not extensively documented in the current literature.

Antiviral Research and Computational Drug Discovery

Inhibition of Viral Replication (e.g., HIV, SARS-CoV-2)

Research into this compound's direct inhibitory effects on viral replication, particularly for HIV and SARS-CoV-2, presents a mixed picture. While some furanocoumarins, such as imperatorin, have been shown to inhibit HIV-1 replication by targeting cellular transcription factors like Sp1 nih.gov, direct evidence for this compound's potent in vitro inhibition of HIV replication is limited, with some reports indicating no direct activity nih.gov. Similarly, comprehensive in vitro studies demonstrating this compound's direct inhibition of SARS-CoV-2 replication are not widely detailed in the current search results. Antiviral drug discovery for SARS-CoV-2 often targets the viral replication machinery, including proteases and RNA-dependent RNA polymerase (RdRp) mdpi.commdpi.com.

Molecular Docking Simulations for Antiviral Target Identification

This compound has been included in computational studies exploring its potential as an antiviral agent, particularly against SARS-CoV-2. Molecular docking simulations have been employed to evaluate coumarin-based derivatives, including this compound, for their theoretical binding affinity to the main protease (3CLpro) of SARS-CoV-2 frontiersin.org. These in silico investigations aim to predict how compounds might interact with viral proteins and identify potential drug candidates researchgate.netfrontiersin.org. In one such study, this compound, along with other coumarin analogues, exhibited negative docking energy against the SARS-CoV-2 main protease, indicating a theoretical binding interaction frontiersin.org. While other coumarin analogues like toddacoumaquinone (B3034185) showed more potent theoretical inhibition in the same study, this compound's inclusion in these simulations highlights its consideration in the computational drug discovery pipeline for antiviral targets frontiersin.org.

Antioxidant Activity and Modulation of Oxidative Stress Responses

This compound exhibits significant antioxidant activity and plays a role in modulating oxidative stress responses. As a furanocoumarin, it belongs to a class of compounds known for their ability to scavenge free radicals and influence oxidative processes biosynth.comscielo.br. Studies have demonstrated this compound's capacity to reduce intracellular Reactive Oxygen Species (ROS) levels in THP-1 cells, indicating its potential to mitigate oxidative damage within cellular environments ijart.info. Furthermore, this compound has shown concentration-dependent free radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay ijart.info. This antioxidant potential suggests this compound as a promising candidate for therapeutic applications aimed at combating oxidative stress and related inflammatory disorders ijart.info.

Table 1: Summary of this compound's Antioxidant Activity

| Assay Type | Observed Effect | Reference |

| Intracellular ROS | Strong reduction in THP-1 cells | ijart.info |

| Free Radical Scavenging (DPPH) | Concentration-dependent scavenging activity | ijart.info |

Neuropharmacological Investigations

Modulation of GABAergic Receptor Function

Neuropharmacological investigations into this compound, specifically concerning its modulation of GABAergic receptor function, are not extensively detailed in the current scientific literature. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors (GABA-A and GABA-B) are crucial targets for modulating neuronal activity, often implicated in conditions like anxiety, epilepsy, and sleep disorders mdpi.comijart.infodntb.gov.ua. While general information exists regarding the diverse pharmacological properties of coumarins and their interactions with various cellular pathways biosynth.com, direct and detailed research specifically linking this compound to the modulation of GABAergic receptor function was not prominently found in the conducted searches. One older reference briefly mentions "GABA receptor antagonist" in relation to this compound in human lymphocytes, but without further context or detailed findings, a comprehensive understanding of its role in GABAergic modulation remains limited.

Assessment of Neuroprotective Properties

This compound has been reported to possess neuroprotective properties as part of the broader bioactivities observed in extracts of Aegle marmelos fruit and Heracleum sphondylium, which contain this compound among other compounds citeab.comtranscriptionfactor.orgcenmed.com. However, specific detailed research findings focusing solely on the direct neuroprotective mechanisms or effects of isolated this compound were not extensively detailed in the provided literature.

Antidiabetic Potential and Metabolic Regulation

While the broader plant extracts containing this compound have been associated with antidiabetic properties, detailed research findings specifically on this compound's direct influence on glucose homeostasis, insulin (B600854) signaling, or mechanistic studies in experimental diabetic models are not available in the provided search results. The literature discusses general mechanisms of glucose homeostasis and insulin signaling, and antidiabetic effects of other phytochemicals, but does not provide specific data for this compound in these contexts.

Osteogenic Differentiation and Contribution to Bone Metabolism

This compound has demonstrated significant potential in promoting osteogenic differentiation, suggesting its relevance in bone metabolism and regeneration wikipedia.orgguidetopharmacology.org. This activity has been observed in both mouse and human mesenchymal stem cells.

Promotion of Mesenchymal Stem Cell Osteogenic Commitment

Studies have shown that this compound enhances osteoblast differentiation and mineralization in mouse mesenchymal stem cells (mMSCs) and human bone marrow mesenchymal stem cells (BMSCs) wikipedia.orgguidetopharmacology.org. In human BMSCs, this compound treatment (at concentrations ranging from 5 to 20 µM) dose-dependently increased alkaline phosphatase (ALP) activity and calcium deposition, key indicators of osteogenic differentiation wikipedia.org. Furthermore, this compound promoted the expression of various osteogenesis markers, including ALP, osteocalcin (B1147995) (OCN), osterix (OSX), and runt-related transcription factor 2 (RUNX2), at both mRNA and protein levels wikipedia.org. Notably, this compound (5-80 µM) was found to be non-toxic to human BMSCs wikipedia.org.

Table 1: Effect of this compound on Osteogenic Markers and Activities in Human BMSCs

| Parameter | Effect of this compound (5-20 µM) | Reference |

| ALP Activity | Dose-dependently enhanced | wikipedia.org |

| Calcium Deposition | Dose-dependently enhanced | wikipedia.org |

| ALP mRNA/Protein Expression | Promoted | wikipedia.org |

| OCN mRNA/Protein Expression | Promoted | wikipedia.org |

| OSX mRNA/Protein Expression | Promoted | wikipedia.org |

| RUNX2 mRNA/Protein Expression | Promoted | wikipedia.org |

Activation of Intracellular Signaling Pathways Involved in Osteogenesis (e.g., RhoA/ROCK)

The osteogenic effects of this compound in human BMSCs are mechanistically linked to the activation of the RhoA/ROCK signaling pathway wikipedia.org. This compound treatment increased the mRNA expression of RhoA and ROCK1 wikipedia.org. It also stimulated the translocation of ROCK from the cytosolic to the membrane fraction and elevated the protein levels of phosphorylated cofilin (p-cofilin) and active RhoA wikipedia.org. The critical role of the RhoA/ROCK pathway was confirmed through experiments where treatment with Y-27632, a known ROCK inhibitor, reversed the this compound-induced promotion of ALP activity, calcium deposition, and the expression of osteogenesis markers, as well as the effects on the RhoA/ROCK signaling pathway itself wikipedia.org. This indicates that this compound facilitates osteogenic differentiation by activating this specific intracellular signaling cascade wikipedia.org.

Table 2: Mechanistic Actions of this compound on RhoA/ROCK Pathway

| Pathway Component | Effect of this compound | Confirmation by Y-27632 | Reference |

| RhoA mRNA Expression | Increased | Overturned | wikipedia.org |

| ROCK1 mRNA Expression | Increased | Overturned | wikipedia.org |

| ROCK Translocation | Stimulated (cytosolic to membrane) | Overturned | wikipedia.org |

| p-cofilin Protein Levels | Elevated | Overturned | wikipedia.org |

| Active RhoA Protein Levels | Elevated | Overturned | wikipedia.org |

Structure Activity Relationship Sar and Mechanistic Elucidation of Heraclenin and Its Analogues

Correlation Between Heraclenin's Molecular Architecture and Observed Biological Activities

This compound is chemically classified as a linear furanocoumarin, featuring a psoralen (B192213) core structure. This core consists of a furan (B31954) ring fused to a coumarin (B35378) (benzo-α-pyrone) moiety. The defining feature of this compound is the substitution at position 8 of the psoralen nucleus with a 1,2-epoxy-3-hydroxy-3-methylbutyl side chain.

The biological activity of this compound is intrinsically linked to this unique architecture:

The Furanocoumarin Core: The planar, tricyclic system of the psoralen core is a critical pharmacophore. This planarity allows the molecule to intercalate into DNA and interact with the active sites of various enzymes. Furanocoumarins are well-documented for their photochemical properties and a range of pharmacological effects, including anticancer and anti-inflammatory activities. nih.govresearchgate.net The conjugated system of double bonds within the core is essential for these interactions. nih.gov

The Epoxide-Containing Side Chain: The side chain at position 8, which contains a reactive epoxide ring, significantly influences this compound's biological profile. Epoxides are known to be alkylating agents that can form covalent bonds with nucleophilic residues in biomacromolecules like proteins and nucleic acids. This reactivity is a key contributor to the cytotoxic effects observed for many furanocoumarins. Furthermore, the length, polarity, and steric bulk of this side chain modulate the compound's solubility, membrane permeability, and binding affinity for specific molecular targets. researchgate.net For instance, the conversion of the precursor Imperatorin (B1671801), which has a prenyl side chain, into this compound via epoxidation is a critical structural change that alters its biological activity.

The combination of the planar intercalating core and the reactive epoxide side chain underpins the cytotoxic and enzyme-inhibiting properties attributed to this compound and related compounds.

Impact of Chemical Substitutions and Structural Modifications on Pharmacological Profiles

The pharmacological profile of furanocoumarins can be significantly altered through chemical modifications to either the core structure or the side chain. While extensive SAR studies specifically on synthetic this compound analogues are limited, research on closely related furanocoumarins, such as its precursor Imperatorin, provides valuable insights into how structural changes affect bioactivity. researchgate.netnih.gov

Side Chain Modifications: The nature of the substituent at position 8 (or 5) is a primary determinant of cytotoxic potency.

Epoxidation: The presence of an epoxide, as in this compound and Oxypeucedanin, is often associated with potent biological effects. researchgate.net

Hydroxylation and Alkoxylation: The introduction of hydroxyl or methoxy (B1213986) groups on the side chain can affect the compound's polarity and its ability to form hydrogen bonds with target proteins, thereby influencing its activity. nih.gov

Chain Length and Branching: The length and complexity of the alkyl ether side chain are crucial. Studies on lamellarins, another class of coumarin-related compounds, have shown that specific substitution patterns dramatically influence cytotoxicity, with IC50 values ranging from nanomolar to micromolar concentrations. nih.gov

The following table summarizes the cytotoxic activity of Imperatorin, a close structural analogue of this compound, against various cancer cell lines, illustrating the inherent anticancer potential of this structural class.

| Compound | Cell Line | Cancer Type | Reported IC50 (µM) |

|---|---|---|---|

| Imperatorin | RK33 | Larynx Cancer | ~25-50 |

| Imperatorin | TE671 | Rhabdomyosarcoma | ~50-75 |

| Imperatorin | H460 | Non-small-cell lung | ~40 |

| Imperatorin | A549 | Non-small-cell lung | >100 |

Data compiled from published research on Imperatorin cytotoxicity. nih.govmdpi.com

These findings collectively suggest that the epoxide-containing side chain of this compound is a key feature for its activity, and further modifications could lead to analogues with enhanced and more selective pharmacological profiles.

Detailed Investigation of Key Molecular Targets and Intracellular Signaling Cascades

The biological effects of this compound and its analogues are mediated through their interaction with specific molecular targets, leading to the modulation of critical intracellular signaling pathways.

Furanocoumarins are known to be potent inhibitors of several enzyme families.

Cytochrome P450 (CYP) Enzymes: this compound and related compounds are recognized inhibitors of CYP enzymes, particularly the CYP3A4 isoform, which is crucial for the metabolism of a vast number of drugs. researchgate.net This inhibition is often mechanism-based, where the furan ring is metabolized by CYP to a reactive intermediate that covalently binds to and inactivates the enzyme. The structure of the side chain plays a significant role in the potency and selectivity of this inhibition. researchgate.net

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Several coumarin derivatives have been evaluated as AChE and BChE inhibitors. mdpi.com The planar coumarin core can interact with the active site gorge of AChE, while different substituents can form additional interactions, leading to potent inhibition. Although specific IC50 values for this compound are not widely reported, its structural similarity to other active coumarins suggests it may also target these enzymes. researchgate.net

Protein Kinases: These enzymes are central regulators of cell signaling and are often dysregulated in cancer. mdpi.com Natural compounds, including coumarins, have been investigated as protein kinase inhibitors. researchgate.net Wedelolactone, a coumestan, is known to be a selective IKKα/β inhibitor. researchgate.net The ability of this compound to interact with ATP-binding sites or allosteric sites on various kinases is an area of active investigation.

| Compound Class | Enzyme Target | Observed Effect |

|---|---|---|

| Furanocoumarins (general) | CYP3A4 | Mechanism-based inhibition |

| Coumarin Derivatives | Acetylcholinesterase (AChE) | Inhibition (potency varies with structure) |

| Coumestan (Wedelolactone) | IKKα/β Kinase | Selective inhibition |

| Furanocoumarins (general) | Cyclooxygenase (COX) | Potential Inhibition |

| Furanocoumarins (general) | Lipoxygenase (LOX) | Potential Inhibition |

This table summarizes the known enzymatic targets for the broader coumarin and furanocoumarin classes.

Detailed experimental studies on the receptor binding kinetics (e.g., association/dissociation rates) specifically for this compound are not extensively documented in the current scientific literature. Such analyses are critical for understanding the duration of action and target occupancy of a compound. While computational docking provides static pictures of potential binding, kinetic studies would be required to dynamically characterize the interaction of this compound with its protein targets. This represents an area for future research to fully elucidate its pharmacological profile.

The anticancer activity of furanocoumarins is often linked to their ability to modulate signaling pathways that control cell proliferation, survival, and apoptosis.

PI3K/Akt/NF-κB Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central node in cell survival signaling, and its constitutive activation is a hallmark of many cancers. nih.govnih.gov Downstream of Akt, the transcription factor Nuclear Factor-kappa B (NF-κB) promotes the expression of pro-inflammatory and anti-apoptotic genes. researchgate.netresearchgate.net Studies on related compounds suggest that furanocoumarins can interfere with this axis. dovepress.com For instance, Imperatorin has been shown to activate the p53 pathway, a tumor suppressor pathway that often acts in opposition to PI3K/Akt signaling. researchgate.net It is plausible that this compound exerts its pro-apoptotic effects by inhibiting key components of the PI3K/Akt/NF-κB cascade, thereby lowering the threshold for cell death.

Computational Chemistry Approaches in SAR Analysis

In silico methods, particularly molecular docking, are powerful tools for predicting and rationalizing the interaction of small molecules like this compound with their biological targets. researchgate.net

Molecular docking simulations have been employed to investigate the binding of furanocoumarins to the active sites of various proteins. These studies provide valuable hypotheses regarding the mechanism of action at a molecular level.

Interaction with Acetylcholinesterase (AChE): Docking studies of coumarin derivatives with AChE have shown that the core structure can fit within the enzyme's active site gorge. Key interactions often involve hydrogen bonding with residues such as Tyrosine and Serine, and π-π stacking interactions with Tryptophan residues in the catalytic and peripheral anionic sites. nih.govbiorxiv.org

Interaction with Pro- and Anti-apoptotic Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis, and inhibiting anti-apoptotic members like Bcl-2 is a key anticancer strategy. Docking studies have been used to explore the binding of various phytocompounds to the hydrophobic groove of Bcl-2, predicting their ability to disrupt its interaction with pro-apoptotic partners. mdpi.comnih.gov The furanocoumarin scaffold is a candidate for binding to such sites.

The following table presents representative molecular docking data for furanocoumarins and related compounds against relevant biological targets.

| Ligand | Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|---|

| 5-Geranyloxypsoralen | Estrogen Receptor α | 3ERT | -10.63 | LEU384, LEU387, MET421, ILE424 |

| Rutin (related flavonoid) | BChE | 1P0I | -11.36 | SER195, GLY114, TYR329 |

| β-Carotene | AChE | 1B41 | -11.45 | ARG292, SER199, GLY117 |

| CHEMBL3940231 | Bcl-2 | 2W3L | -11.0 | (Not specified) |

Data compiled from various molecular docking studies on furanocoumarins and related natural products. researchgate.netmdpi.combiorxiv.org

These computational analyses suggest that this compound's planar core and functionalized side chain can establish strong hydrophobic and hydrogen bonding interactions within the binding pockets of various enzymes and regulatory proteins, providing a structural basis for its observed biological activities.

Biosynthesis and Chemical Synthesis of Heraclenin and Its Derivatives

Biosynthetic Pathways of Furanocoumarins with Specific Focus on Heraclenin Precursors

The biosynthesis of furanocoumarins is a complex process that originates from the phenylpropanoid pathway, a major route for the production of secondary metabolites in plants. wikipedia.orgfrontiersin.orgrsc.org The journey from a simple amino acid to the intricate structure of this compound involves a series of enzymatic modifications, including hydroxylations, prenylations, and cyclizations.

The general biosynthetic pathway begins with the amino acid phenylalanine, which is converted through a series of steps into p-coumaric acid and then to umbelliferone (B1683723) (7-hydroxycoumarin). frontiersin.orgrsc.org Umbelliferone is a critical branch-point intermediate, serving as the precursor for a wide array of coumarin (B35378) derivatives, including the furanocoumarins. frontiersin.orgnih.gov

The formation of the furan (B31954) ring, which distinguishes furanocoumarins from simple coumarins, is initiated by the prenylation of umbelliferone. This key step involves the attachment of a dimethylallyl pyrophosphate (DMAPP) group, derived from the mevalonate (B85504) pathway, to the coumarin nucleus. wikipedia.orgrsc.org This reaction is catalyzed by a prenyltransferase (PT) and is the entry point into the furanocoumarin biosynthetic pathway. rsc.org

Prenylation of umbelliferone at the C-6 position yields demethylsuberosin. rsc.orgnih.gov This intermediate then undergoes an oxidative cyclization catalyzed by a cytochrome P450 monooxygenase, marmesin (B225713) synthase, to form (+)-marmesin. frontiersin.orgnih.gov Subsequently, another P450 enzyme, psoralen (B192213) synthase, cleaves a side chain from marmesin to produce psoralen, the parent compound of linear furanocoumarins. frontiersin.orgnih.gov

This compound is a derivative of xanthotoxin (8-methoxypsoralen). The biosynthesis of xanthotoxin proceeds from psoralen, which is hydroxylated at the 8-position by psoralen 8-hydroxylase (P8H) to form xanthotoxol (B1684193). frontiersin.org This is followed by O-methylation, catalyzed by an O-methyltransferase, to yield xanthotoxin. nih.gov The final steps toward this compound involve the attachment of a prenyl-derived side chain to xanthotoxin to form imperatorin (B1671801), which is then epoxidized to yield this compound (also known as imperatorin oxide). researchgate.net

Table 1: Key Precursors and Enzymes in the Biosynthesis of this compound

| Precursor/Intermediate | Enzyme | Reaction Type | Product |

| Umbelliferone | Prenyltransferase (PT) | Prenylation | Demethylsuberosin |

| Demethylsuberosin | Marmesin Synthase (CYP450) | Oxidative Cyclization | (+)-Marmesin |

| (+)-Marmesin | Psoralen Synthase (CYP450) | Side-chain cleavage | Psoralen |

| Psoralen | Psoralen 8-hydroxylase (P8H) | Hydroxylation | Xanthotoxol |

| Xanthotoxol | O-methyltransferase | Methylation | Xanthotoxin |

| Xanthotoxin | Prenyltransferase | Prenylation | Imperatorin |

| Imperatorin | Monooxygenase | Epoxidation | This compound |

Microbial Transformation of this compound for Novel Metabolite Generation

Microbial transformation utilizes microorganisms as biocatalysts to perform specific modifications on a substrate, often leading to the generation of novel metabolites that may be difficult to obtain through conventional chemical synthesis. nih.gov This approach has been successfully applied to this compound to create new derivatives.

Research has demonstrated the effective microbial transformation of (+)-heraclenin using the filamentous fungus Aspergillus niger. researchgate.netsemanticscholar.org This microorganism acts as a biological reagent, mediating a specific chemical change on the this compound molecule. researchgate.netnih.gov The primary biocatalytic reaction observed is the stereospecific hydrolysis of the oxirane (epoxide) ring on the side chain of this compound. researchgate.netsemanticscholar.org This enzymatic modification is a targeted reaction, converting the epoxide into a diol. The enzymes responsible for this transformation are epoxide hydrolases, which catalyze the addition of water to the epoxide ring, resulting in its opening. researchgate.net

The microbial transformation of (+)-heraclenin by Aspergillus niger yields (-)-heraclenol (B11927913) as the sole product. researchgate.netsemanticscholar.org This transformation is highly specific, indicating that the fungal enzymes selectively attack the epoxide ring. The structure of the resulting metabolite, (-)-heraclenol, is confirmed through spectroscopic methods. The identification and characterization of such biotransformation products are crucial for understanding the metabolic pathways and for evaluating the biological properties of the new compounds. researchgate.netnih.gov

Table 2: Microbial Transformation of (+)-Heraclenin

| Substrate | Microorganism | Biocatalytic Reaction | Product |

| (+)-Heraclenin | Aspergillus niger | Stereospecific hydrolysis of the oxirane ring | (-)-Heraclenol |

Strategies for Chemical Synthesis of this compound and Analogues

While this compound can be isolated from natural sources, chemical synthesis provides a means to produce the compound and its analogues in a controlled manner, facilitating further research and development. organic-chemistry.orgtotal-synthesis.com Synthetic strategies allow for the creation of derivatives with modified structures to probe biological mechanisms and optimize activity.

The total synthesis of furanocoumarins like this compound typically involves building the coumarin core and then introducing the furan ring and the specific side chain. Common strategies for synthesizing the coumarin skeleton include the Pechmann condensation and the Knoevenagel condensation. organic-chemistry.orgnih.gov

A plausible synthetic route to this compound would start from a pre-existing furanocoumarin core, such as xanthotoxol or its parent compound, psoralen. The synthesis would involve:

Alkylation: Introduction of a prenyl-like side chain onto the phenolic hydroxyl group of xanthotoxol. This is often achieved by reacting the phenoxide with a suitable alkyl halide, such as 3,3-dimethylallyl bromide, to form imperatorin.

Epoxidation: The double bond in the side chain of imperatorin is then oxidized to form the epoxide ring, yielding this compound. This step is commonly carried out using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

The efficiency of a synthetic route is a key consideration in modern organic synthesis, with convergent syntheses often being more efficient than linear ones for complex molecules. libretexts.org

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. nih.govrsc.org By systematically modifying the structure of a lead compound like this compound, researchers can identify the key chemical features (pharmacophores) responsible for its effects. nih.gov

For this compound, the design and preparation of targeted derivatives could involve several strategies:

Modification of the Side Chain: The epoxy-isoprenyl side chain is a prime target for modification. Analogues could be prepared with different lengths of the alkyl chain, alternative functional groups in place of the epoxide (e.g., alcohols, ethers, amines), or different stereochemistry of the epoxide.

Substitution on the Aromatic Rings: The coumarin or furan rings could be substituted with various groups (e.g., halogens, alkyl, alkoxy groups) to alter electronic properties, lipophilicity, and steric profile.

Scaffold Hopping: The furanocoumarin core itself could be replaced with other heterocyclic systems to explore new chemical space while retaining key binding interactions.

The synthesis of these derivatives allows for a systematic investigation of how structural changes impact biological activity, such as anti-inflammatory or anticancer properties, guiding the development of more potent and selective compounds. researchgate.netnih.gov

Preclinical Research Models and Advanced Methodological Approaches

Application of Cell-Based Assay Systems

Cell-based assays represent a foundational step in preclinical research, offering a controlled environment to investigate the direct effects of Heraclenin on cellular functions. These systems are instrumental for initial efficacy and safety assessments, as well as for delving into the molecular pathways the compound modulates.

Utilization of Human and Mammalian Cell Lines for Efficacy and Safety Assessments

The primary method for assessing the direct cytotoxic potential of this compound involves its application to a panel of human and mammalian cancer cell lines. These in vitro models allow for the determination of the compound's potency and selectivity. The half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit a biological process by 50%, is a key parameter derived from these assays.

Studies have demonstrated that this compound exhibits cytotoxic activity against several human cancer cell lines. For instance, its effects have been quantified in breast (CAL-51, MCF-7), colon (HT-29), lung (L-929, A549), and brain (U-251) cancer cell lines. Research has also explored its impact on human leukemia cell lines such as HL-60. nih.gov The cytotoxic activity of this compound was also evaluated against the NIH/3T3 normal murine fibroblast cell line to assess its selectivity. tandfonline.com

Table 1: Cytotoxicity of this compound against Various Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line | Type of Cell | IC50 (µM) |

|---|---|---|

| MCF-7 | Human Breast Adenocarcinoma | 28.89 |

| A549 | Human Lung Carcinoma | 66.68 |

| L-929 | Murine Lung Fibroblast | >100 |

| CAL-51 | Human Breast Cancer | 74 |

| HT-29 | Human Colon Cancer | >100 |

| U-251 | Human Brain Cancer | >100 |

| NIH/3T3 | Murine Fibroblast (Normal) | >100 |

| HL-60/MX2 | Human Leukemia (Resistant) | - |

IC50 values represent the concentration of this compound required to inhibit cell growth by 50%. Data for MCF-7 and A549 from Abdel-Kader, M. S., et al. (2018). Data for L-929, CAL-51, HT-29, U-251, and NIH/3T3 from Sarker, S. D., et al. (1999). The effect on HL-60/MX2 cells was noted, but a specific IC50 value was not provided in the referenced study.

Flow Cytometry for In-Depth Cell Cycle and Apoptosis Analysis

Flow cytometry is a sophisticated technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through at least one laser. In the context of this compound research, this methodology is critical for understanding its impact on cell proliferation and cell death.

By staining cells with fluorescent dyes that bind to DNA, flow cytometry can quantify the DNA content in each cell, thereby revealing the distribution of the cell population across the different phases of the cell cycle (G0/G1, S, and G2/M). A compound that disrupts the cell cycle may cause an accumulation of cells in a specific phase, a phenomenon known as cell cycle arrest. For furanocoumarins, a class of compounds that includes this compound, studies have often shown an induction of cell cycle arrest. nih.govmdpi.com

Furthermore, flow cytometry is pivotal for detecting and quantifying apoptosis, or programmed cell death. Using staining kits such as Annexin V/Propidium Iodide (PI), researchers can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Studies have confirmed that furanocoumarin derivatives, including this compound, induce apoptosis in human leukemia cell lines. nih.gov While the pro-apoptotic effect of this compound is established, detailed quantitative data on its specific impact on cell cycle phase distribution is limited in the available scientific literature.

Enzymatic Activity Assays for Mechanistic Investigations

To understand the specific molecular mechanisms behind this compound-induced apoptosis, researchers utilize enzymatic activity assays. These assays measure the activity of key enzymes involved in the apoptotic cascade, most notably caspases.

Caspases are a family of protease enzymes that act as the primary executioners of apoptosis. The apoptotic pathway involves a cascade of caspase activation, typically initiated by initiator caspases (like caspase-8 and caspase-9) which then activate executioner caspases (like caspase-3). nih.gov Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov

Research on related furanocoumarins like Imperatorin (B1671801) has demonstrated the activation of caspase-3, -8, and -9, alongside PARP cleavage, confirming a caspase-mediated apoptotic pathway. nih.govnih.gov Studies on furanocoumarins have specifically implicated the activation of caspase-3 in human leukemia cells. nih.gov These findings strongly suggest that this compound's mechanism of action involves the activation of the caspase cascade, a hypothesis that is testable through specific caspase activity assays.

Implementation of In Vivo Animal Models for Comprehensive Pharmacological Evaluation

Following promising in vitro results, the evaluation of a compound's pharmacological effects in a complex, living organism is essential. In vivo animal models, particularly rodent models, are standard for this phase of preclinical research.

Selection and Application of Rodent Models for Specific Disease Pathologies

For assessing the potential anticancer activity of this compound, human tumor xenograft models in immunocompromised mice are commonly employed. nih.gov In this model, human cancer cells, such as those found to be sensitive to this compound in vitro (e.g., MCF-7 or A549), are implanted subcutaneously or orthotopically into mice. The subsequent growth of these cells forms a tumor, allowing researchers to observe the effect of the test compound on tumor progression in a living system. nih.gov

To evaluate potential anti-inflammatory activity, the carrageenan-induced paw edema model in rats is a widely used and well-established method for studying acute inflammation. nih.gov In this model, carrageenan is injected into the rat's paw, inducing a localized inflammatory response characterized by swelling (edema). The administration of a potential anti-inflammatory agent like this compound allows researchers to measure the reduction in paw volume over time compared to untreated controls. slideshare.net While these are the standard models appropriate for evaluating this compound, specific studies applying these in vivo models to this compound are not extensively documented in the reviewed literature.

Assessment of Biomarkers and Biological Endpoints in Animal Studies

In animal studies, the efficacy of a compound is quantified by measuring specific biomarkers and biological endpoints. These provide objective measures of the physiological response to the treatment.

In anti-inflammatory models like the rat paw edema assay, the key biological endpoint is the change in paw volume, which is a direct measure of the inflammatory edema. nih.gov Additionally, researchers may analyze tissue or blood samples to measure the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), to understand the compound's effect on the inflammatory signaling cascade. nih.gov

Integration of Omics Technologies for Systems-Level Understanding of this compound

The full elucidation of the biological effects of natural compounds like this compound necessitates a holistic approach that moves beyond single-target investigations. Modern "omics" technologies—transcriptomics, proteomics, and metabolomics—offer powerful tools to capture a global snapshot of cellular responses to chemical perturbations. The integration of these data streams can provide a systems-level understanding of this compound's mechanism of action, revealing interconnected pathways and networks that are modulated by the compound. While comprehensive omics studies specifically focused on this compound are still emerging, the application of these technologies to other furanocoumarins and natural products provides a clear blueprint for future research.

Transcriptomics: Unveiling the Genetic Response

Transcriptomics analyzes the complete set of RNA transcripts in a cell or organism, offering a dynamic view of gene expression in response to a stimulus. By exposing biological systems (e.g., cancer cell lines, animal models) to this compound and profiling the resulting changes in gene expression, researchers can identify which genes are up- or down-regulated. This information is crucial for pinpointing the cellular pathways affected by this compound. For instance, a transcriptomic study on Heracleum species has shed light on the genes involved in furanocoumarin biosynthesis, demonstrating the power of this technique to understand the production of these compounds in their natural source. nih.gov

A hypothetical transcriptomic analysis of this compound's effect on a human cancer cell line might reveal the differential expression of genes involved in apoptosis, cell cycle regulation, and DNA repair. Such a study could generate a vast amount of data, which can be visualized in a heatmap to show clusters of genes with similar expression patterns across different treatment conditions.

| Gene Symbol | Log2 Fold Change (this compound vs. Control) | p-value | Associated Pathway |

| CASP3 | 2.5 | <0.01 | Apoptosis |

| BCL2 | -1.8 | <0.01 | Apoptosis |

| CDKN1A | 3.1 | <0.001 | Cell Cycle |

| GADD45A | 2.8 | <0.001 | DNA Damage Response |

| TOP2A | -2.2 | <0.01 | DNA Replication |

| This table is a hypothetical representation of potential transcriptomic data for this compound, illustrating the types of genes and pathways that could be identified. |

Proteomics: Mapping the Functional Landscape

Proteomics focuses on the large-scale study of proteins, their structures, and their functions. Since proteins are the primary functional molecules in the cell, understanding how this compound affects the proteome is critical. Techniques such as mass spectrometry-based proteomics can be used to identify and quantify thousands of proteins in a sample. This can reveal changes in protein abundance, post-translational modifications, and protein-protein interactions following this compound treatment.

For example, studies on psoralens, a related class of furanocoumarins, have investigated their photochemical modification of proteins, which can impact cellular antigenicity and immunogenicity. nih.gov A proteomic investigation of this compound could identify its direct protein targets or downstream changes in protein expression that mediate its biological activity.

| Protein | Fold Change (this compound vs. Control) | Function | Potential Implication |

| Cyclin B1 | -2.1 | Cell cycle regulation | G2/M arrest |

| PARP1 | 1.9 (cleaved form) | DNA repair, apoptosis | Induction of apoptosis |

| NF-κB | -1.7 (nuclear translocation) | Inflammation, cell survival | Anti-inflammatory effect |

| Cytochrome c | 2.3 (cytosolic) | Apoptosis | Mitochondrial pathway activation |

| This is an illustrative table of how proteomics data for this compound might be presented, highlighting key protein changes and their functional significance. |

Metabolomics: Charting the Metabolic Signature

Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological system. This provides a direct readout of the physiological state of a cell or organism. Treatment with a bioactive compound like this compound can cause significant shifts in metabolic pathways. Metabolomic profiling can identify these changes, offering insights into the compound's mechanism of action and potential biomarkers of its effects.

Metabolomics has been instrumental in anticancer drug discovery from natural products by identifying key metabolic alterations in cancer cells in response to treatment. mdpi.comnih.gov For this compound, a metabolomics study could reveal alterations in energy metabolism, lipid metabolism, or amino acid pathways, providing a detailed picture of its impact on cellular physiology.

| Metabolite | Change in Abundance (this compound vs. Control) | Pathway |

| Lactate | Decreased | Glycolysis |

| ATP | Decreased | Energy Metabolism |

| Glutamate | Increased | Amino Acid Metabolism |

| Ceramide | Increased | Sphingolipid Metabolism |

| This table provides a hypothetical example of metabolomic changes that could be induced by this compound, indicating the affected metabolic pathways. |

By integrating data from transcriptomics, proteomics, and metabolomics, a more complete and nuanced understanding of this compound's biological effects can be achieved. For instance, an observed upregulation of a gene in the transcriptome can be correlated with an increase in the corresponding protein in the proteome and a subsequent change in a related metabolite in the metabolome. This multi-omics approach is essential for building comprehensive models of drug action. rsc.org

Systems Biology Approaches in Natural Product-Based Drug Discovery

Systems biology aims to understand the complex interactions within biological systems by integrating experimental data with computational modeling. nih.gov In the context of natural product-based drug discovery, systems biology provides a framework for moving from a reductionist "one target, one drug" paradigm to a more holistic understanding of how a compound like this compound affects the entire cellular network. This approach is particularly valuable for natural products, which often exhibit polypharmacology—the ability to interact with multiple targets.

The process typically begins with the acquisition of large-scale omics data, as described in the previous section. This data is then used to construct network models of the biological system. These networks can represent various types of interactions, such as protein-protein interactions, gene regulatory networks, or metabolic pathways. By analyzing how these networks are perturbed by this compound, researchers can identify key nodes and pathways that are critical to its therapeutic effects or potential toxicities.

For example, a systems biology approach to understanding the anticancer properties of this compound might involve the following steps:

Data Acquisition: Generate transcriptomic, proteomic, and metabolomic data from cancer cells treated with this compound.

Network Construction: Build a protein-protein interaction network for the specific cancer type using publicly available databases.

Data Integration: Map the differentially expressed genes and proteins onto the network.

Module Identification: Identify modules or subnetworks that are significantly affected by this compound. These modules often represent specific biological processes.

Hub Protein Identification: Within these modules, identify "hub" proteins that have a high degree of connectivity. These hubs are often critical for the network's function and can represent key drug targets.

Pathway Analysis: Perform enrichment analysis on the identified modules and hubs to determine which signaling or metabolic pathways are most significantly perturbed.

Model Refinement and Validation: The predictions from the computational model can then be experimentally validated in the laboratory, and the results can be used to refine the model in an iterative process.

This systems-level perspective can help to:

Elucidate Mechanisms of Action: Uncover the complex, multi-target mechanisms that are often characteristic of natural products.

Identify Biomarkers: Discover molecular signatures that can predict a patient's response to this compound treatment.

Repurpose Drugs: Identify new therapeutic indications for this compound by observing its effects on different disease networks.

Predict Synergistic Combinations: Identify other drugs that could be combined with this compound to enhance its efficacy or overcome drug resistance.

The application of systems biology to natural product research is a rapidly growing field that holds immense promise for accelerating the discovery and development of new medicines. nih.gov For a compound with the diverse biological activities of this compound, a systems biology approach will be indispensable in fully realizing its therapeutic potential.

Future Perspectives and Strategic Research Directions for Heraclenin

Exploration of Novel and Under-Investigated Biological Activities and Therapeutic Applications

While preliminary studies have highlighted the anti-inflammatory and anticoagulant properties of Heraclenin, its full therapeutic potential remains largely untapped. Future research should systematically explore novel biological activities.

Anticancer Potential: Emerging evidence suggests that natural compounds can be potent anticancer agents. bohrium.com Future investigations should focus on this compound's efficacy against a broader range of cancer cell lines, particularly those known for high resistance to current chemotherapies. nih.gov

Neuroprotective Effects: Neurodegenerative diseases represent a significant unmet medical need. Polyphenolic compounds have shown promise in neuroprotection. researchgate.netthieme-connect.de Investigating the neuroprotective effects of this compound in models of diseases like Alzheimer's and Parkinson's could open new therapeutic avenues. nih.gov Research should explore its ability to mitigate oxidative stress, neuroinflammation, and apoptosis in neuronal cells. nih.gov

Antiviral Activity: The search for novel antiviral agents is a global health priority. nih.gov Polyphenolic compounds have been shown to possess antiviral properties. nih.gov Screening this compound against a panel of clinically relevant viruses, including influenza and coronaviruses, could reveal previously unknown therapeutic applications. pharmaexcipients.com

Deeper Elucidation of this compound's Mechanisms of Action at the Molecular and Cellular Levels

A thorough understanding of how this compound exerts its effects at the molecular and cellular levels is crucial for its development as a therapeutic agent.

Modulation of Signaling Pathways: The anticancer activity of many natural compounds is attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/AKT and MAPK pathways. bohrium.comexelixis.com Research has shown that other compounds can modulate these pathways to induce apoptosis in cancer cells. For example, Hellebrigenin has been found to induce apoptosis in oral cancer cells by modulating MAPK signaling. eurekaselect.com Similarly, Scopoletin, another coumarin (B35378), has been shown to impact multiple signaling pathways, including NF-κB and STAT3. nih.gov Future studies should investigate this compound's impact on these and other critical signaling cascades in various disease models.

Induction of Apoptosis and Cell Cycle Arrest: The ability to induce programmed cell death (apoptosis) and halt the cell cycle are key characteristics of effective anticancer agents. nih.gov Compounds like Chrysin have been shown to induce apoptosis by altering the expression of pro-apoptotic and anti-apoptotic genes. mdpi.com Hellebrigenin has been observed to cause cell cycle arrest at the G2/M phase in liver cancer cells. researchgate.net Detailed studies are needed to determine if this compound can trigger similar apoptotic pathways and cell cycle checkpoints in cancer cells. nih.gov

Rational Design and Development of this compound Derivatives with Enhanced Potency, Selectivity, and Reduced Adverse Effects

While this compound shows promise, its native structure may not be optimal for therapeutic use. The rational design of derivatives can overcome limitations such as low potency and off-target effects.